3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS2/c1-16-23-22(19-4-3-15-28-19)20(29-16)9-10-21(27)24-17-5-7-18(8-6-17)26-13-11-25(2)12-14-26/h3-8,15H,9-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLSWZYDUMAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4OS2, with a molecular weight of 426.6 g/mol. The structure includes a thiazole ring, a thiophene moiety, and a piperazine group, which are known to contribute to its biological activity.
Anticancer Activity
Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (μg/mL) | Activity |
|---|---|---|
| HCT-116 | 2.3 | High |
| MCF-7 | 1.9 | Very High |
| A549 (Lung) | 3.5 | Moderate |
| HeLa (Cervical) | 4.0 | Moderate |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound effectively targets cancer cells, particularly in colorectal and breast cancer models .
Anti-inflammatory Effects
Thiazole derivatives have also been recognized for their anti-inflammatory activities. The compound's structural features allow it to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it can reduce the expression of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It potentially interacts with receptors on cell surfaces, altering signaling pathways related to growth and apoptosis.
- Gene Expression Regulation : The compound may influence gene expression related to cell cycle regulation and apoptosis, enhancing the sensitivity of cancer cells to therapeutic agents.
Case Studies
A notable case study involved the administration of the compound in combination with standard chemotherapy agents in xenograft models of breast cancer. Results indicated a synergistic effect, leading to enhanced tumor regression compared to monotherapy treatments .
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
Antimicrobial Activity
Preliminary studies suggest that thiazole and thiophene derivatives can possess notable antimicrobial properties. Compounds in this class have been shown to inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents imply potential efficacy against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Properties
Compounds containing thiazole rings have demonstrated the ability to modulate inflammatory pathways effectively. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory effects.
Anticancer Potential
Thiazole and thiophene derivatives are often associated with anticancer activity due to their ability to interact with cellular targets involved in cancer progression. In vitro studies on similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines and inducing apoptosis, indicating that this compound could be explored for its anticancer properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Investigated thiazole derivatives | Reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further testing on this specific compound is warranted. |
| Inhibition of Inflammatory Mediators | Related compounds studied for anti-inflammatory effects | Demonstrated inhibition of nitric oxide production in macrophages, indicating a potential pathway for anti-inflammatory action. |
| Cancer Cell Studies | In vitro studies on thiazole-containing compounds | Showed promising results in inhibiting the growth of various cancer cell lines, suggesting valuable insights into its anticancer properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs described in the evidence:
Key Observations:
Structural Complexity: The target compound’s thiophene-thiazole core and methylpiperazine group distinguish it from simpler acetamide derivatives (e.g., ).
Anticancer Activity: While compounds like 7b () show potent activity (IC₅₀ ~1.61 μg/mL), the target compound’s efficacy remains uncharacterized.
Synthetic Accessibility : The target compound likely requires more intricate synthesis than chloroacetamides (), involving steps such as hydrazide coupling () or triazole formation ().
Hypothesized Structure-Activity Relationships (SAR)
- Thiophene vs. Phenyl Substituents : The thiophene group may offer superior electronic properties (e.g., stronger electron-withdrawing effects) compared to phenyl, influencing binding to hydrophobic enzyme pockets .
- Methylpiperazine Contribution : The 4-methylpiperazine moiety could enhance solubility and serve as a hydrogen-bond acceptor, critical for interactions with kinase targets (e.g., EGFR or Aurora kinases).
- Propanamide Chain Length : A three-carbon chain (propanamide) may optimize spatial orientation for target engagement compared to shorter acetamide derivatives ().
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)propanamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
Thiazole core formation : Reacting 2-methyl-4-(thiophen-2-yl)thiazole precursors with propanamide derivatives under reflux in ethanol or DMF with sodium hydroxide as a catalyst .
Coupling reactions : Amide bond formation via chloroacetyl chloride or similar agents in dioxane with triethylamine as a base .
Purification : Recrystallization (ethanol-DMF mixtures) and HPLC for high-purity yields .
- Characterization : NMR (1H/13C), IR, and mass spectrometry validate structural integrity. Elemental analysis confirms purity (>95% by HPLC) .
Q. How do researchers confirm the structural identity of this compound using spectroscopic data?
- Methodology :
- 1H NMR : Key peaks include:
- Thiophene protons at δ 7.2–7.5 ppm (multiplet).
- Thiazole methyl group at δ 2.4–2.6 ppm (singlet).
- Piperazine N–CH3 at δ 2.3 ppm .
- 13C NMR : Thiazole C-5 (~150 ppm), amide carbonyl (~170 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiophene C–S (~690 cm⁻¹) .
Q. What preliminary assays are used to evaluate its bioactivity?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Kinase or protease activity assays (IC50 determination) using fluorogenic substrates .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in spectral or bioactivity data be resolved?
- Methodology :
- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks .
- Bioactivity replication : Use orthogonal assays (e.g., ATP-based viability assays vs. MTT) to confirm cytotoxicity trends .
- Computational docking : Compare experimental IC50 values with predicted binding affinities (AutoDock Vina) to identify false positives .
Q. What strategies optimize multi-step synthesis for higher yields and scalability?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent (DMF vs. ethanol), temperature (60–100°C), and catalyst (NaOH vs. KOH) .
- Continuous flow chemistry : Reduce side reactions in amide coupling steps via microreactors .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., kinase ATP-binding pockets) over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl groups) with bioactivity using Hammett constants .
- DFT calculations : Predict electron density maps to prioritize synthetic targets with improved π-π stacking .
Q. What statistical methods address variability in biological replicate experiments?
- Methodology :
- ANOVA : Identify significant differences (p < 0.05) across dose-response curves .
- Grubbs’ test : Remove outliers in IC50 determinations .
- Power analysis : Ensure sample sizes (n ≥ 3) meet 80% confidence intervals .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in silico models?
- Methodology :
- Membrane permeability assays : Measure logP values to assess cellular uptake discrepancies .
- Proteomics profiling : Identify off-target effects (e.g., ROS generation) via LC-MS/MS .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., thiazole-acetamide derivatives) .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
